

## meta-analysis of Parvisoflavanone clinical trials

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Compound of Interest		
Compound Name:	Parvisoflavanone	
Cat. No.:	B12098347	Get Quote

#### Lack of Clinical Trial Data for Parvisoflavanone

A comprehensive search for meta-analyses and individual clinical trials concerning **Parvisoflavanone** did not yield any results. There is no evidence to suggest that **Parvisoflavanone** has been subjected to human clinical trials. The available scientific literature is limited to preclinical studies, primarily investigating the effects of a related compound,

Parvisoflavone A, in laboratory settings (in vitro).

Therefore, a meta-analysis of clinical trials for **Parvisoflavanone** cannot be conducted. However, to provide valuable information for researchers, scientists, and drug development professionals, this guide presents a summary and comparison of the available preclinical data on Parvisoflavone A, focusing on its anticancer properties.

### Preclinical Data Summary for Parvisoflavone A

Parvisoflavone A is a natural isoflavonoid that has been investigated for its potential as an anticancer agent. The following sections summarize the findings from key preclinical studies, detailing its effects on various cancer cell lines and the experimental protocols used.

# Table 1: Summary of In Vitro Anticancer Activity of Parvisoflavone A



Cell Line	Cancer Type	Key Findings	IC50 Values	Reference
A549	Lung Cancer	Induced apoptosis and autophagy. Inhibited cell proliferation.	18.76 μΜ	
H1299	Lung Cancer	Induced apoptosis.	Not specified	
U2OS	Osteosarcoma	Induced G2/M phase cell cycle arrest and apoptosis.	Not specified	
HOS	Osteosarcoma	Induced G2/M phase cell cycle arrest and apoptosis.	Not specified	
SGC-7901	Gastric Cancer	Inhibited proliferation and induced apoptosis.	Not specified	_
BGC-823	Gastric Cancer	Inhibited proliferation and induced apoptosis.	Not specified	

Note: IC50 (half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

## **Experimental Protocols**

The findings summarized above were primarily derived from a series of standard in vitro assays designed to assess the anticancer effects of chemical compounds.



#### **Cell Viability and Proliferation Assays**

MTT Assay: This colorimetric assay was used to assess cell metabolic activity, which serves
as an indicator of cell viability and proliferation. Cancer cells were seeded in 96-well plates
and treated with varying concentrations of Parvisoflavone A for specified durations.
 Subsequently, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
was added, and the resulting formazan crystals were dissolved in a solvent. The absorbance
was then measured using a microplate reader to determine the extent of cell death.

#### **Apoptosis and Cell Cycle Analysis**

- Flow Cytometry with Annexin V-FITC/Propidium Iodide (PI) Staining: To quantify the extent of apoptosis induced by Parvisoflavone A, treated cells were stained with Annexin V-FITC and PI. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify late apoptotic and necrotic cells. The stained cells were then analyzed by flow cytometry.
- Cell Cycle Analysis: For cell cycle analysis, cells treated with Parvisoflavone A were
  harvested, fixed, and stained with a fluorescent dye that binds to DNA, such as propidium
  iodide. The DNA content of the cells was then measured by flow cytometry to determine the
  distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

#### **Western Blot Analysis**

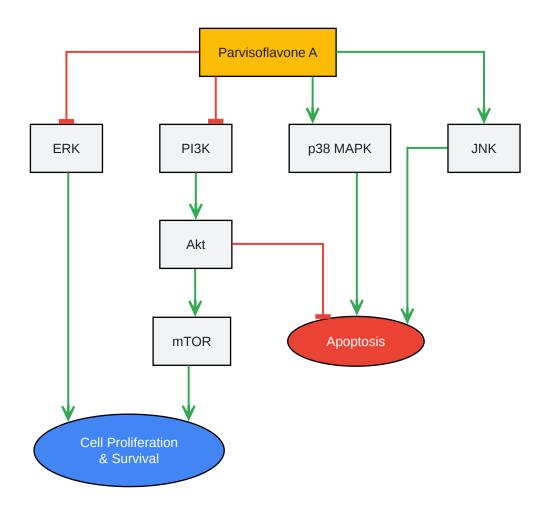
Protein Expression Analysis: Western blotting was employed to investigate the effect of
Parvisoflavone A on the expression levels of key proteins involved in cell signaling pathways
related to apoptosis, cell cycle regulation, and proliferation. Cells were lysed, and the protein
concentrations were determined. Equal amounts of protein were then separated by SDSPAGE, transferred to a membrane, and probed with specific primary antibodies against
target proteins, followed by incubation with secondary antibodies. The protein bands were
visualized using an enhanced chemiluminescence detection system.

## **Signaling Pathway Analysis**

Preclinical studies suggest that Parvisoflavone A exerts its anticancer effects by modulating several key signaling pathways. The diagram below illustrates the proposed mechanism of



action involving the PI3K/Akt and MAPK signaling pathways, which are central to cell survival, proliferation, and apoptosis.



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Caption: Proposed mechanism of Parvisoflavone A's anticancer effects.

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